(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Overview
Description
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol acts as a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor. It also has affinity for the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of the dopaminergic system in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to decrease alcohol consumption in rodents and may be useful in the treatment of alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has several advantages for laboratory experiments. It is a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor, which allows for more specific targeting of the dopaminergic system. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using this compound in laboratory experiments. It has limited solubility in water, which can make it difficult to administer. In addition, its effects may vary depending on the species and strain of animal used in the study.
Future Directions
There are several future directions for the study of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol. One area of interest is its potential use in the treatment of drug addiction and alcoholism. Further studies are needed to determine the optimal dose and treatment regimen for these conditions. This compound may also be useful in the treatment of neurodegenerative diseases, but more research is needed to determine its efficacy and safety in human trials. In addition, further studies are needed to understand the exact mechanism of action of this compound and its effects on the dopaminergic system.
Scientific Research Applications
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic properties. This compound has also been studied for its potential use in the treatment of drug addiction and alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRHDSQWBVFQMC-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431982 | |
Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
243640-19-9 | |
Record name | (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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